Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate
Overview
Description
Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate, also known as DB4M-ODS, is a novel organic compound with a wide range of applications in scientific research. It is an aromatic compound with a unique structure and properties, making it suitable for a variety of applications. It has been used in the synthesis of a variety of organic compounds, as well as in the study of biological processes.
Scientific Research Applications
Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate has a variety of applications in scientific research. It can be used as a catalyst in organic synthesis, as a reagent in the synthesis of other organic compounds, and as a stabilizing agent in the storage of organic compounds. It has also been used in the study of biological processes, such as the regulation of gene expression and the action of enzymes. In addition, Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate has been used as a model compound in the study of the physical properties of organic compounds.
Mechanism Of Action
The mechanism of action of Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is not fully understood. It is believed to act as an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins. In addition, it is thought to act as an inhibitor of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical And Physiological Effects
The biochemical and physiological effects of Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate are not fully understood. However, it has been shown to inhibit the activity of certain enzymes and transcription factors, which suggests that it may have an effect on the regulation of gene expression. In addition, it has been shown to interact with certain proteins, which suggests that it may have an effect on the structure and function of proteins.
Advantages And Limitations For Lab Experiments
The advantages of using Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate in lab experiments include its low cost, its ease of use, and its stability in a variety of solvents. However, it is important to note that Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is a relatively new compound, and its effects on biological systems are not yet fully understood. In addition, it is not known whether Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is toxic or has any other adverse effects on biological systems.
Future Directions
There are a number of potential future directions for the use of Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate in scientific research. These include further studies into its mechanism of action, its effects on biological systems, and its potential applications in drug development. In addition, further research could be conducted into the synthesis of Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate and its derivatives, as well as its potential applications in the synthesis of other organic compounds. Finally, further research could be conducted into the use of Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate as a model compound in the study of the physical properties of organic compounds.
properties
IUPAC Name |
ditert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c1-13-14(22)21(16(24)26-18(5,6)7)12-19(13)8-10-20(11-9-19)15(23)25-17(2,3)4/h13H,8-12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNPTBCVXOYYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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